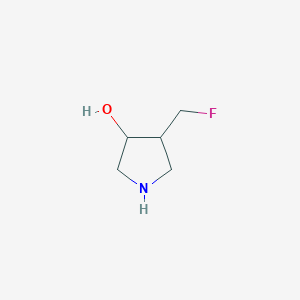![molecular formula C14H12ClNO2 B14774358 Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14774358.png)
Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylate ester group on the biphenyl scaffold. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The biphenyl scaffold can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of nitro or hydroxyl derivatives.
科学的研究の応用
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals.
作用機序
The mechanism of action of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in specific biological effects .
類似化合物との比較
Similar Compounds
- Methyl 4-amino-2’-bromo-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-2’-fluoro-[1,1’-biphenyl]-3-carboxylate
- Methyl 4-amino-2’-iodo-[1,1’-biphenyl]-3-carboxylate
Uniqueness
Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the chloro substituent, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its bromo, fluoro, and iodo analogs .
特性
分子式 |
C14H12ClNO2 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC名 |
methyl 2-amino-5-(2-chlorophenyl)benzoate |
InChI |
InChI=1S/C14H12ClNO2/c1-18-14(17)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15/h2-8H,16H2,1H3 |
InChIキー |
ZGUJYKGZKDTSCB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



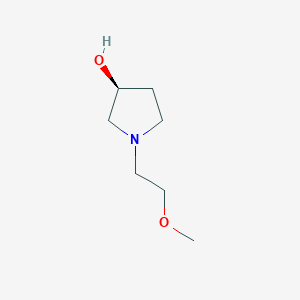
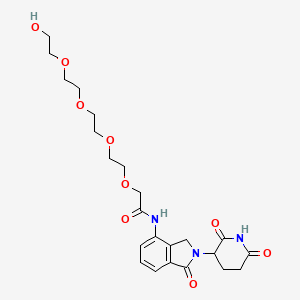
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
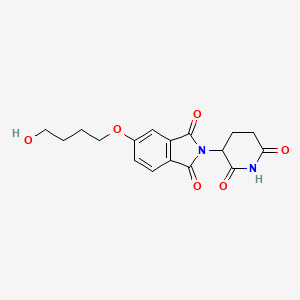
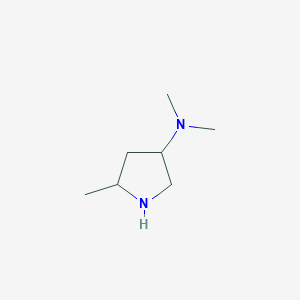

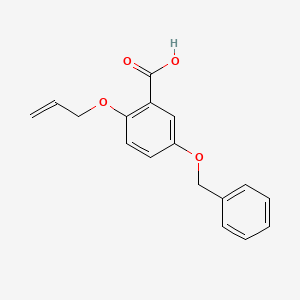



![N-[2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14774349.png)

